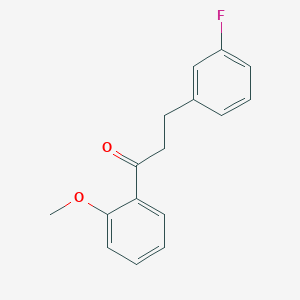

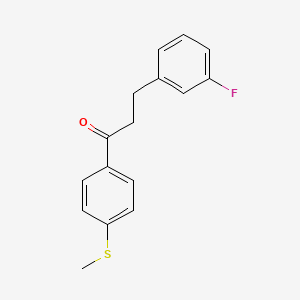

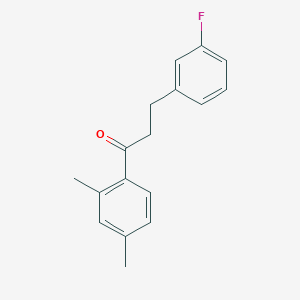

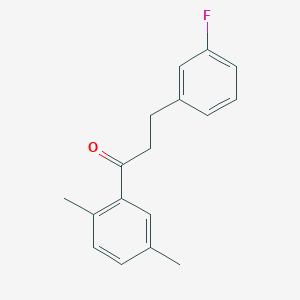

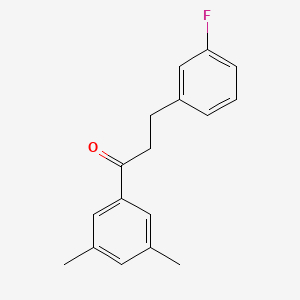

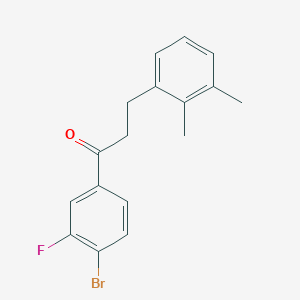

4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" is a brominated and fluorinated propiophenone derivative. This type of compound is of interest due to its potential applications in organic synthesis and material science. The presence of both bromo and fluoro substituents on the aromatic ring system can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated and fluorinated aromatic compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Similarly, the synthesis of complex radiopharmaceuticals can start from halogenated precursors, such as the preparation of 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide . The synthesis of "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" could potentially involve similar palladium-catalyzed coupling reactions or halogen exchange processes.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds can be elucidated using techniques such as single-crystal X-ray diffraction . The electronic effects of the bromo and fluoro substituents can also be analyzed through computational methods like ab initio calculations, which help in understanding the reactivity and stability of the compound .

Chemical Reactions Analysis

The presence of a bromo substituent in the compound suggests that it could undergo further electrophilic substitution reactions, possibly with rearrangement, as seen in the bromination of various dimethylphenols . The fluorine atom could also influence the reactivity, leading to unique pathways in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" would be influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the methyl groups. These substituents can affect the solubility, melting point, and stability of the compound. The cathodic reduction of α-bromopropiophenone in an aprotic medium, for example, leads to the formation of 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, indicating that electrochemical reactions could be a part of its property analysis .

Applications De Recherche Scientifique

1. Suzuki–Miyaura Coupling

- Application Summary : This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Methods of Application : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

2. Biological Activities

- Application Summary : A newly synthesized pyrazoline derivative of the compound was tested for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .

- Methods of Application : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results or Outcomes : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWLLTHFDMKKGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644637 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | |

CAS RN |

898792-89-7 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.